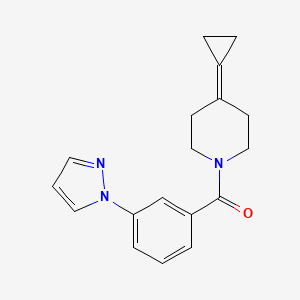

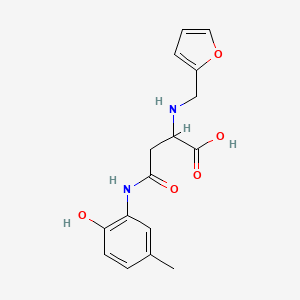

![molecular formula C19H21N3O4S B2777027 Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate CAS No. 933230-67-2](/img/structure/B2777027.png)

Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

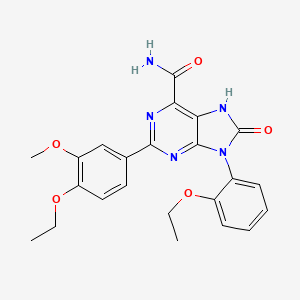

Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate is a chemical compound with the molecular formula C19H21N3O4S and a molecular weight of 387.45. It is a derivative of quinazolinone, a class of organic compounds known for their diverse biological activities .

Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . The resulting ethyl 2- (2-oxo-2 H -chromen-7-yloxy)acetate was then used as a starting material for further synthesis . The chemical structures of the synthesized compounds were confirmed through FT-IR and NMR spectra in addition to elemental analysis .Molecular Structure Analysis

The molecular structure of this compound is based on the quinazolinone core, which is a bicyclic system consisting of a benzene ring fused to a nitrogen-containing pyrimidine ring. The compound also contains a thioacetyl group and an amino benzoate group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of ethyl bromoacetate with umbelliferone to form ethyl 2- (2-oxo-2 H -chromen-7-yloxy)acetate, followed by further reactions to introduce the thioacetyl and amino benzoate groups . The exact details of these reactions are not provided in the available literature .Scientific Research Applications

Synthesis and Characterization

Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate and related quinazoline derivatives have been synthesized through various methods, aiming to explore their chemical properties and potential applications in medicinal chemistry. These compounds have been characterized using techniques such as IR, NMR, and mass spectrometry to confirm their structures and investigate their chemical behavior (El-Azab et al., 2016; Rimaz et al., 2009).

Biological Activities

Quinazoline derivatives, including Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate, have been investigated for their potential biological activities. Studies have demonstrated these compounds' abilities to inhibit monoamine oxidase, suggesting potential applications in treating neurological disorders (Misra et al., 1980). Additionally, their antibacterial and antifungal activities have been explored, showing effectiveness against various microbial strains (Desai et al., 2007; El-Shenawy, 2017).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction between Ethyl 2-({[(2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio]acetyl}amino)benzoate derivatives and biological targets. These studies provide insights into the compounds' potential mechanisms of action and help identify promising candidates for further development as therapeutic agents (El-Azab et al., 2016).

Anticancer Potential

The cytotoxic activities of quinazoline derivatives against various cancer cell lines have been evaluated, revealing promising anticancer potentials. Some compounds have shown significant inhibitory effects, suggesting their suitability for further investigation as anticancer agents (Mohi El-Deen et al., 2016; Riadi et al., 2021).

properties

IUPAC Name |

ethyl 2-[[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-2-26-18(24)13-8-4-6-10-15(13)20-16(23)11-27-17-12-7-3-5-9-14(12)21-19(25)22-17/h4,6,8,10H,2-3,5,7,9,11H2,1H3,(H,20,23)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZQPXDHWVCURL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=O)NC3=C2CCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[[2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetyl]amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-benzyl-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2776947.png)

![Tert-butyl 2-(6-azaspiro[3.4]octan-7-yl)acetate](/img/structure/B2776950.png)

![3-cyclopentyl-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2776953.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(pyridin-2-ylmethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2776954.png)

![8-Ethyl-1,6,7-trimethyl-3-(2-phenylethyl)-1,3,5-trihydro-4-imidazolino[1,2-h]p urine-2,4-dione](/img/structure/B2776963.png)